A Technical Guide to 4-(3-Aminophenyl)pyrrolidin-2-one Hydrochloride: Properties, Synthesis, and Applications for the Research Scientist
A Technical Guide to 4-(3-Aminophenyl)pyrrolidin-2-one Hydrochloride: Properties, Synthesis, and Applications for the Research Scientist
Section 1: Introduction and Overview
4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride is a substituted heterocyclic compound featuring a pyrrolidinone core. This scaffold is of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidinone ring system is a "privileged scaffold," a structural motif that is recurrent in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its non-planar, sp³-rich nature provides an excellent framework for creating molecules with three-dimensional complexity, a key attribute for enhancing binding affinity and selectivity to biological targets.[1][3]
The molecule is further functionalized with a 3-aminophenyl group. This moiety serves two primary roles: it acts as a crucial pharmacophoric element capable of forming key hydrogen bonds with protein targets, and it provides a versatile synthetic handle for further chemical modification and library development. As a hydrochloride salt, the compound exhibits improved solubility and stability, making it more amenable to handling and formulation in a research setting.
This guide provides an in-depth examination of the chemical properties, a plausible synthetic route, analytical characterization methods, and potential applications of 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride, tailored for professionals in the field of drug discovery.
Chemical Structure:
Section 2: Core Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research. These parameters influence everything from reaction conditions to biological absorption and distribution. The key properties of 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(3-aminophenyl)pyrrolidin-2-one;hydrochloride | PubChem[4] |
| Molecular Formula | C₁₀H₁₃ClN₂O | PubChem[4], Sigma-Aldrich |
| Molecular Weight | 212.68 g/mol | Sigma-Aldrich |
| Appearance | Solid (predicted) | Sigma-Aldrich |
| PubChem CID | 56924321 | PubChem[4] |
| MDL Number | MFCD11846199 | Sigma-Aldrich |
| InChI Key | CRFKLLURQFAICZ-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | C1C(C(=O)NC1)C2=CC(=CC=C2)N.Cl | Sigma-Aldrich |
Section 3: Synthesis and Purification
While numerous methods exist for the synthesis of substituted pyrrolidines, a robust and common strategy for introducing an aniline moiety is through the reduction of a corresponding nitroaromatic precursor.[5][6] This approach is widely adopted due to the commercial availability of various nitrophenyl building blocks and the high efficiency of nitro group reduction.
Plausible Synthetic Pathway
A logical three-step sequence to obtain 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride involves the synthesis of a nitrophenyl intermediate, its subsequent reduction, and final conversion to the hydrochloride salt.
Caption: Proposed synthetic workflow for 4-(3-Aminophenyl)pyrrolidin-2-one HCl.
Experimental Protocol: Reduction and Salt Formation
This protocol describes the conversion of the nitro-intermediate to the final hydrochloride product.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(3-nitrophenyl)pyrrolidin-2-one (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) to dissolve the starting material. The choice of solvent is critical; alcohols are excellent for catalytic hydrogenations.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol% Pd). Rationale: Pd/C is a highly efficient and reusable heterogeneous catalyst for the reduction of nitro groups, offering clean conversion and simple removal by filtration.
-
Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (H₂), typically via a balloon or a Parr hydrogenator apparatus. Maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A new, more polar spot corresponding to the amine product should appear, while the starting material spot disappears. Rationale: This is a self-validating step; the reaction is only considered complete upon full consumption of the starting material, preventing contamination of the final product.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the reaction solvent.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude 4-(3-aminophenyl)pyrrolidin-2-one free base. This can be purified further by column chromatography if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol (IPA).
-
Precipitation: Slowly add a solution of HCl in the chosen solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Final Isolation: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, 4-(3-aminophenyl)pyrrolidin-2-one hydrochloride.
Section 4: Applications in Drug Discovery & Medicinal Chemistry
The structural features of 4-(3-aminophenyl)pyrrolidin-2-one hydrochloride make it a highly attractive starting point for drug discovery campaigns.
-
Scaffold Hopping and Analogue Design: The pyrrolidinone core can serve as a bioisosteric replacement for other five-membered rings or as a central scaffold to build upon. Its 3D geometry is particularly valuable for escaping the "flatland" of traditional aromatic-rich drug candidates, often leading to improved physicochemical properties.[3]
-
Synthetic Versatility: The primary aromatic amine is a key functional group for chemical elaboration. It can readily undergo a wide range of reactions, including:
-
Amide Coupling: Reaction with carboxylic acids to form amides, a ubiquitous linkage in pharmaceuticals.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
Reductive Amination: To generate secondary or tertiary amines.
-
-
Potential Therapeutic Targets: Derivatives of substituted pyrrolidinones have shown activity against a wide array of biological targets. Based on its structure, this scaffold could be explored for developing inhibitors of kinases, proteases, or as ligands for G-protein coupled receptors (GPCRs) and ion channels.
Caption: Conceptual role of the scaffold in developing a kinase inhibitor.
Section 5: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of any chemical compound used in research.
High-Performance Liquid Chromatography (HPLC)
A standard reverse-phase HPLC method is suitable for assessing the purity of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the phenyl group.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water. Rationale: The acid serves as an ion-pairing agent and ensures the aniline and any residual free pyrrolidine nitrogen are protonated, leading to sharp, symmetrical peaks.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm. Rationale: The phenyl ring is a strong chromophore, providing excellent sensitivity at this wavelength.
-
Expected Result: A single major peak indicates high purity. The retention time will depend on the exact gradient conditions.
Spectroscopic Confirmation
-
¹H NMR: Expect characteristic signals in the aromatic region (approx. 6.5-7.5 ppm), along with multiplets for the aliphatic protons on the pyrrolidinone ring (approx. 2.0-4.0 ppm). The N-H protons will appear as broad singlets.
-
Mass Spectrometry (MS): In ESI+ mode, the analysis should reveal a parent ion peak corresponding to the mass of the free base (C₁₀H₁₂N₂O), which is approximately 177.10 m/z [M+H]⁺.
-
Infrared (IR) Spectroscopy: Key peaks would include a strong carbonyl (C=O) stretch for the lactam at ~1680 cm⁻¹ and N-H stretching and bending vibrations for the primary amine and the lactam N-H.
Section 6: Safety, Handling, and Storage
Proper handling procedures are crucial for ensuring laboratory safety.
| Hazard Type | Classification & Statement | Source |
| Acute Toxicity | Acute Tox. 4 Oral: H302 - Harmful if swallowed. | Sigma-Aldrich |
| Skin Irritation | Skin Irrit. 2: H315 - Causes skin irritation (Predicted). | PubChem[7][8] |
| Eye Irritation | Eye Irrit. 2: H319 - Causes serious eye irritation (Predicted). | PubChem[7][8] |
| Respiratory | STOT SE 3: H335 - May cause respiratory irritation (Predicted). | PubChem[7][8] |
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[9][10][11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][12] Avoid contact with skin and eyes.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][12]
Section 7: References
-
PubChem. 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride. National Center for Biotechnology Information. [Link]
-
Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]
-
PubChem. 4-Aminopyrrolidin-2-one hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. Pyrrolidinone, (4-aminophenyl)-. National Center for Biotechnology Information. [Link]
-
ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
ResearchGate. Discovery of a Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. [Link]
-
ResearchGate. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]
-
UNODC. Recommended methods for the identification and analysis of synthetic cathinones in seized materials. [Link]
-
Indian Journal of Pharmaceutical Education and Research. RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride | C10H13ClN2O | CID 56924321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. 4-Aminopyrrolidin-2-one hydrochloride | C4H9ClN2O | CID 67085274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrrolidinone, (4-aminophenyl)- | C10H12N2O | CID 676146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. tcichemicals.com [tcichemicals.com]
- 11. echemi.com [echemi.com]
- 12. kishida.co.jp [kishida.co.jp]

